molecular formula C17H30O4 B12423555 Aspericin C

Aspericin C

Cat. No.: B12423555
M. Wt: 298.4 g/mol
InChI Key: VRKCGOOZETWBGJ-IHSAQGCHSA-N
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Description

Aspericin C is a naturally occurring compound known for its unique chemical structure and potential applications in various scientific fields. It is derived from certain fungal species and has garnered interest due to its biological activities and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aspericin C typically involves multi-step organic reactions. One common method includes the use of specific precursors that undergo cyclization and functional group modifications to yield this compound. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve fermentation processes using fungal cultures. These cultures are optimized to produce this compound in large quantities. The compound is then extracted and purified using techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Aspericin C can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.

Scientific Research Applications

Aspericin C has a wide range of applications in scientific research, including:

    Chemistry: this compound is used as a starting material for the synthesis of complex organic molecules.

    Biology: It is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: this compound is used in the development of new materials and as a bioactive compound in agricultural products.

Mechanism of Action

The mechanism of action of Aspericin C involves its interaction with specific molecular targets in cells. It can inhibit certain enzymes and pathways, leading to its biological effects. For example, this compound may inhibit the growth of microbial cells by disrupting their cell wall synthesis or interfering with essential metabolic pathways.

Comparison with Similar Compounds

    Aspericin A: Another derivative with similar biological activities but different structural features.

    Aspericin B: Known for its potent antifungal properties.

    Aspericin D: Studied for its potential anticancer effects.

Uniqueness: Aspericin C stands out due to its unique chemical structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H30O4

Molecular Weight

298.4 g/mol

IUPAC Name

methyl (E)-6-[(2S,5R,6R)-5-hydroxy-5,6-dimethyloxan-2-yl]-2,4-dimethylhept-5-enoate

InChI

InChI=1S/C17H30O4/c1-11(10-13(3)16(18)20-6)9-12(2)15-7-8-17(5,19)14(4)21-15/h9,11,13-15,19H,7-8,10H2,1-6H3/b12-9+/t11?,13?,14-,15+,17-/m1/s1

InChI Key

VRKCGOOZETWBGJ-IHSAQGCHSA-N

Isomeric SMILES

C[C@@H]1[C@](CC[C@H](O1)/C(=C/C(C)CC(C)C(=O)OC)/C)(C)O

Canonical SMILES

CC1C(CCC(O1)C(=CC(C)CC(C)C(=O)OC)C)(C)O

Origin of Product

United States

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